

LSN3213128: A Comparative Analysis of its Selectivity Profile Against Other Folate Enzymes

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Compound of Interest

Compound Name: LSN 3213128

Cat. No.: B8103309

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This guide provides a detailed comparison of the selectivity profile of LSN3213128, a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), against other key enzymes in the folate metabolic pathway. The information presented herein is intended to assist researchers in evaluating the potential of LSN3213128 for further investigation and development.

Executive Summary

LSN3213128 is a novel, non-classical antifolate that demonstrates high potency and selectivity for AICARFT (also known asATIC), a critical enzyme in the de novo purine biosynthesis pathway.[1][2] With an IC50 of 16 nM for AICARFT, LSN3213128 stands out for its targeted mechanism of action.[3] Published research indicates that LSN3213128 is highly selective for AICARFT when compared to other folate-dependent enzymes, including thymidylate synthase (TS), serine hydroxymethyltransferase 1 (SHMT1), and various isoforms of methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD1, MTHFD2, and MTHFD2L).[3] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound.

Selectivity Profile of LSN3213128

The selectivity of LSN3213128 for AICARFT over other folate-dependent enzymes is a key attribute. While specific inhibitory concentrations for other folate enzymes are not publicly

available, the high levels of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) observed in cells treated with LSN3213128, without a corresponding change in deoxyuridine monophosphate (dUMP) levels, strongly indicate a specific inhibition of AICARFT over both glycineamide ribonucleotide formyltransferase (GARFT) and thymidylate synthase (TS).

Target Enzyme	LSN3213128 IC50	Selectivity
AICARFT (ATIC)	16 nM	Primary Target
Glycinamide Ribonucleotide Formyltransferase (GARFT)	Not Available	Demonstrated high selectivity for AICARFT over GARFT based on cellular metabolite analysis.
Thymidylate Synthase (TS)	Not Available	Demonstrated high selectivity for AICARFT over TS based on cellular metabolite analysis.
Dihydrofolate Reductase (DHFR)	Not Available	Stated to be selective against other folate enzymes, which typically includes DHFR in selectivity panels for antifolates.
Serine Hydroxymethyltransferase 1 (SHMT1)	Not Available	Reported to be selective for AICARFT relative to SHMT1. [3]
Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (MTHFD1, MTHFD2, MTHFD2L)	Not Available	Reported to be selective for AICARFT relative to MTHFD1, MTHFD2, and MTHFD2L.

Experimental Protocols

Detailed experimental protocols for the enzymatic assays are crucial for the accurate determination of inhibitor selectivity. Below are representative protocols for assessing the inhibitory activity of LSN3213128 against AICARFT and for comparative screening against other folate enzymes.

AICARFT (ATIC) Inhibition Assay

This assay measures the ability of LSN3213128 to inhibit the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formyl-AICAR (FAICAR), the first of the two reactions catalyzed by the bifunctional enzyme ATIC.

Materials:

- Recombinant human ATIC enzyme
- 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP)
- 10-formyl-tetrahydrofolate (10-CHO-THF)
- Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
- LSN3213128 (or other test compounds)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 295 nm

Procedure:

- Prepare a stock solution of LSN3213128 in DMSO.
- Perform serial dilutions of LSN3213128 in the assay buffer to create a range of test concentrations.
- In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant ATIC enzyme.
- Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
- Initiate the enzymatic reaction by adding the substrates, ZMP and 10-CHO-THF.
- Monitor the decrease in absorbance at 295 nm, which corresponds to the consumption of 10-CHO-THF, over a period of 20 minutes at 37°C.

- Calculate the initial reaction rates for each inhibitor concentration.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

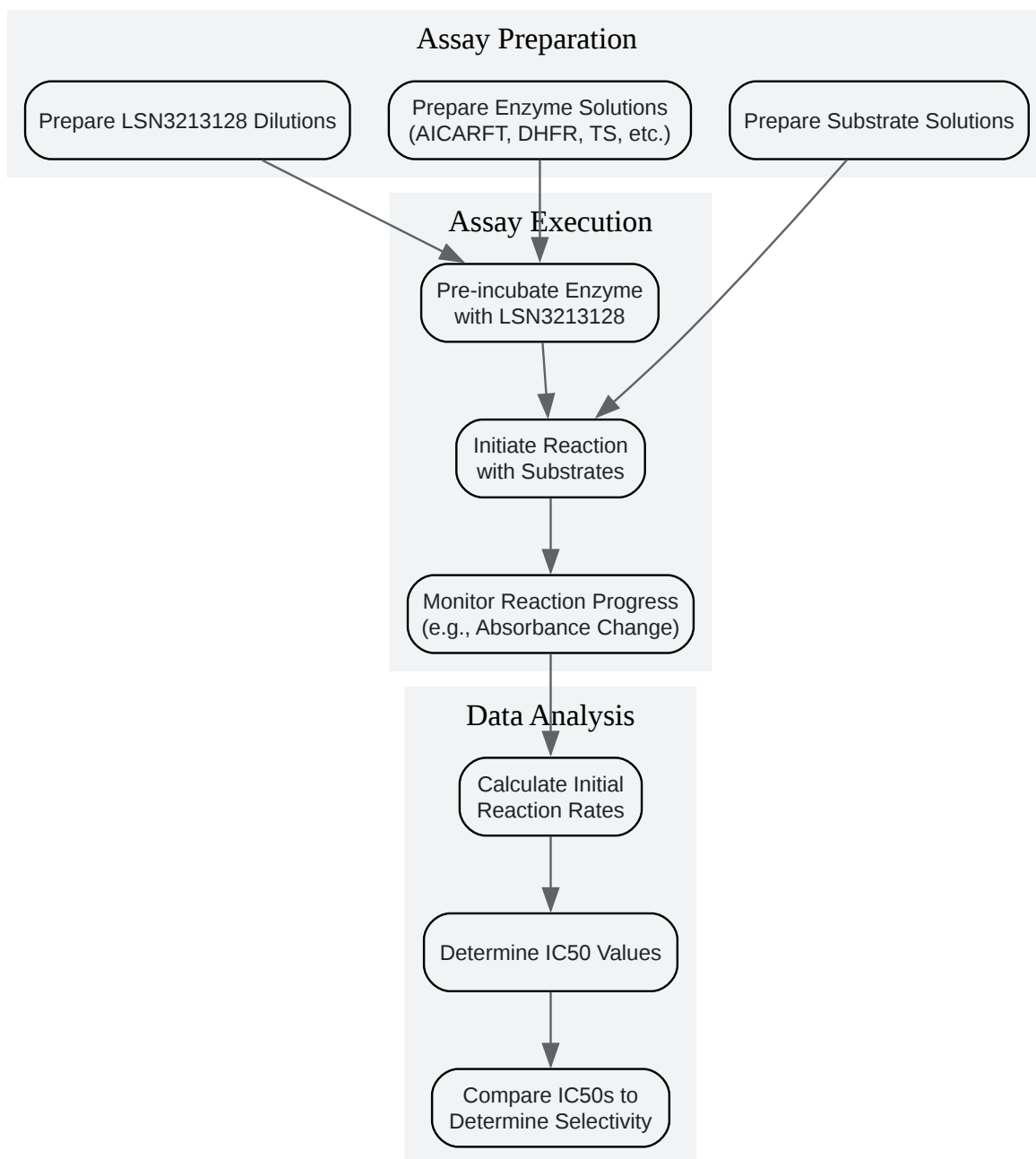
Folate Enzyme Selectivity Panel

To determine the selectivity profile, LSN3213128 would be tested against a panel of other folate-dependent enzymes using established biochemical assays. The general principle for these assays involves monitoring the consumption of a substrate or the formation of a product, often through spectrophotometric or fluorometric methods.

- Dihydrofolate Reductase (DHFR) Assay: The activity of DHFR is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate to tetrahydrofolate.
- Thymidylate Synthase (TS) Assay: TS activity can be determined by measuring the release of tritium from [5-³H]dUMP or by a spectrophotometric assay coupled to DHFR, where the production of dihydrofolate is linked to NADPH oxidation.
- Serine Hydroxymethyltransferase (SHMT) Assay: SHMT activity can be measured by quantifying the conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This can be done using radiolabeled serine or by coupling the reaction to other enzymes.
- Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (MTHFD) Assays: The dehydrogenase and cyclohydrolase activities of MTHFD isoforms are typically measured by monitoring the change in absorbance at 340 nm due to the conversion of NAD(P)⁺ to NAD(P)H or vice versa.

Visualizing the Folate Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.



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